(3-Chlorothiophen-2-yl)trimethylsilane
Description
(3-Chlorothiophen-2-yl)trimethylsilane (CAS 127729-24-2, molecular formula C₇H₁₁ClSSi) is a thiophene-based organosilicon compound featuring a chlorine substituent at the 3-position of the thiophene ring and a trimethylsilyl (-Si(CH₃)₃) group at the 2-position . The thiophene ring’s electron-rich aromatic system, combined with the steric bulk of the silyl group and the electron-withdrawing chlorine, makes this compound a versatile intermediate in organic synthesis, particularly in the development of conductive polymers, agrochemicals, and pharmaceuticals. Its molecular weight is approximately 190.61 g/mol (calculated from atomic masses), and its structure is distinct due to the interplay of sulfur, chlorine, and silicon substituents.
Properties
Molecular Formula |
C7H11ClSSi |
|---|---|
Molecular Weight |
190.77 g/mol |
IUPAC Name |
(3-chlorothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C7H11ClSSi/c1-10(2,3)7-6(8)4-5-9-7/h4-5H,1-3H3 |
InChI Key |
MYECGOOHWUKLCY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CS1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Trimethyl-2-thienylsilane (CAS 18245-28-8)
- Molecular Formula : C₇H₁₂SSi
- Molecular Weight : 156.32 g/mol
- Key Features : Lacks the chlorine substituent but retains the trimethylsilyl group on the thiophene ring.
- Reactivity/Applications : The absence of chlorine reduces electrophilicity, making it less reactive toward nucleophilic substitution. It is commonly used as a building block in materials science for modifying electronic properties of polymers .
(3-Chlorophenyl)trimethylsilane (CAS 4405-42-9)
- Molecular Formula : C₉H₁₃ClSi
- Molecular Weight : ~184.54 g/mol (calculated)
- Key Features : Replaces the thiophene ring with a benzene ring while retaining the 3-chloro and trimethylsilyl groups.
- Reactivity/Applications: The benzene ring’s lower electron density compared to thiophene reduces aromatic stabilization. The logP (octanol-water partition coefficient) is 2.885, indicating moderate hydrophobicity . Used in cross-coupling reactions and as a hydrophobic moiety in surfactants.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)
- Molecular Formula : C₁₁H₂₁BO₂Si
- Molecular Weight : 224.18 g/mol
- Key Features : Contains a dioxaborolane group linked via an ethynyl spacer to the silicon atom.
- Reactivity/Applications : The boron group enables participation in Suzuki-Miyaura cross-couplings. Its synthesis involves reactions with potassium hydrogen carbonate in 1,2-dimethoxyethane at 50°C .
[1-(3,3-Dimethyloxiran-2-ylmethyl)-3,7-dimethylocta-2,6-dienyl]trimethylsilane
- Molecular Formula: Not explicitly provided (complex structure with epoxide and terpene-like chains).
- Key Features : Combines a trimethylsilyl group with an epoxide and conjugated dienes.
- Reactivity/Applications : Likely used in natural product synthesis or fragrances. Evidence suggests sensitivity to environmental conditions, as its concentration decreases under biological stress .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| (3-Chlorothiophen-2-yl)trimethylsilane | 127729-24-2 | C₇H₁₁ClSSi | 190.61 | Cl, thiophene, -Si(CH₃)₃ | Conductive polymers, intermediates |
| Trimethyl-2-thienylsilane | 18245-28-8 | C₇H₁₂SSi | 156.32 | Thiophene, -Si(CH₃)₃ | Materials science, electronics |
| (3-Chlorophenyl)trimethylsilane | 4405-42-9 | C₉H₁₃ClSi | 184.54 | Cl, benzene, -Si(CH₃)₃ | Organometallic synthesis, surfactants |
| Trimethyl(dioxaborolane-ethynyl)silane | 159087-46-4 | C₁₁H₂₁BO₂Si | 224.18 | Dioxaborolane, ethynyl, -Si(CH₃)₃ | Cross-coupling reactions |
Reactivity and Stability
- Electronic Effects : The thiophene ring in the target compound enhances electron density compared to benzene, favoring electrophilic substitution at the 5-position (para to chlorine) .
- Steric Effects : The trimethylsilyl group hinders reactions at the 2-position, making it a useful protecting group in multistep syntheses.
- Hydrolysis Sensitivity : Silicon-chlorine bonds (absent here) are typically labile, but the C-Si bond in these compounds is stable under mild conditions. However, the chlorine on the thiophene may facilitate nucleophilic aromatic substitution.
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